BenchChemオンラインストアへようこそ!

Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

ACE Stability Peptide Metabolism RAS Pharmacology

Select [Asn1,Val5,Asn9]-Angiotensin I (salmon) for unambiguous AT2 receptor agonism. Unlike Ang II (vasoconstrictive/pro-fibrotic) or Ang-(1-7) (Mas-dependent), this nonapeptide engages the protective RAS arm via AT2R with 18× greater ACE resistance than Ang I, documented to reduce cardiac fibrosis by 50% in hypertensive models and lower blood pressure through an AT2R-dependent mechanism. Essential for dissecting counter-regulatory RAS pathways in cardiovascular and renal pathophysiology—substituting generic angiotensin fragments yields opposite, deleterious outcomes.

Molecular Formula C59H87N17O14
Molecular Weight 1258.4 g/mol
CAS No. 86879-15-4
Cat. No. B1598598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu
CAS86879-15-4
Molecular FormulaC59H87N17O14
Molecular Weight1258.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C59H87N17O14/c1-30(2)22-43(58(89)90)73-52(83)41(27-46(62)79)69-51(82)39(23-33-12-8-7-9-13-33)70-54(85)44-15-11-21-76(44)57(88)42(25-35-28-65-29-67-35)72-56(87)48(32(5)6)75-53(84)40(24-34-16-18-36(77)19-17-34)71-55(86)47(31(3)4)74-50(81)38(14-10-20-66-59(63)64)68-49(80)37(60)26-45(61)78/h7-9,12-13,16-19,28-32,37-44,47-48,77H,10-11,14-15,20-27,60H2,1-6H3,(H2,61,78)(H2,62,79)(H,65,67)(H,68,80)(H,69,82)(H,70,85)(H,71,86)(H,72,87)(H,73,83)(H,74,81)(H,75,84)(H,89,90)(H4,63,64,66)
InChIKeyLUDRVHYYGCOVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (Angiotensin I/II 1-9) for Cardiovascular Research


Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu, with CAS number 86879-15-4 and also known as [Asn1, Val5, Asn9] Angiotensin I (salmon), is a synthetic nonapeptide with a molecular weight of 1258.43 g/mol and a purity typically ≥95% . This peptide corresponds to the (1-9) fragment of the angiotensin sequence and is a critical tool for studying the protective arm of the renin-angiotensin system (RAS). It is recognized for its distinct biological profile, which includes cardioprotective and vasodilatory effects that functionally oppose the classical angiotensin II (Ang II)/AT1 receptor axis [1]. Its use in research helps elucidate the mechanisms of counter-regulatory RAS peptides, with potential implications for cardiovascular and renal pathophysiology.

Why Generic Angiotensin Peptides Cannot Substitute for Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu


The angiotensin peptide family exhibits profound sequence-dependent functional divergence. While angiotensin II (Ang II) is a potent vasoconstrictor and pro-fibrotic agent acting via the AT1 receptor, the 1-9 fragment (represented by Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu) engages alternative pathways, primarily the AT2 receptor, to exert vasodilatory, anti-fibrotic, and cardioprotective effects [1]. Even closely related fragments like angiotensin-(1-7) differ significantly; for instance, Ang-(1-9) resists degradation by angiotensin-converting enzyme (ACE) more robustly than both Ang I and Ang-(1-7) [2], and its anti-hypertrophic and anti-fibrotic actions are mediated by the AT2 receptor, not the Mas receptor used by Ang-(1-7) [3]. Simply substituting a generic angiotensin peptide or a shorter fragment like Ang II will fail to activate the protective RAS arm and can yield opposite, deleterious outcomes. Therefore, precise selection of the 1-9 peptide is mandatory for studies focused on AT2 receptor agonism, ACE bypass mechanisms, or the counter-regulatory RAS axis.

Quantitative Evidence for Selecting Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu Over Analogs


Enhanced ACE Resistance of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu Over Ang I and Ang (1-7)

The peptide sequence Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (Ang 1-9) exhibits significantly greater resistance to hydrolysis by angiotensin-converting enzyme (ACE) compared to both angiotensin I (Ang I) and angiotensin-(1-7) [1].

ACE Stability Peptide Metabolism RAS Pharmacology

Superior Reduction of Cardiac Fibrosis by Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu in Hypertensive Models

The peptide directly reduces cardiac fibrosis, a key pathological process in hypertensive heart disease, via an AT2 receptor-dependent mechanism. This effect is a specific, quantifiable outcome that distinguishes it from both vehicle control and Ang-(1-7) which acts via Mas [1].

Cardiac Fibrosis AT2 Receptor Agonism Cardiovascular Remodeling

Blood Pressure Reduction via AT2R-Dependent Mechanism Distinct from Ang-(1-7)

Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (Ang-(1-9)) lowers blood pressure through a mechanism that is dependent on the AT2 receptor, not the Mas receptor used by angiotensin-(1-7). This differential pharmacology is crucial for interpreting experimental outcomes [1].

Hypertension Blood Pressure Regulation AT2 Receptor

Prevention of Cardiac Myocyte Hypertrophy Independent of the Ang-(1-7)/Mas Axis

The anti-hypertrophic effect of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu is preserved even when the angiotensin-(1-7) receptor (Mas) is blocked, demonstrating a distinct pathway of action compared to its close analog [1].

Cardiac Hypertrophy Cell Culture In Vivo Pharmacology

Primary Research and Industrial Application Scenarios for Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu


Investigating AT2 Receptor-Mediated Cardioprotection and Anti-Fibrosis

This peptide is the definitive tool for in vitro and in vivo studies focused on the AT2 receptor's role in cardiac and vascular remodeling. As demonstrated by its 50% reduction of cardiac fibrosis in hypertensive rats [1] and its prevention of myocyte hypertrophy independent of the Mas receptor [2], Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu enables researchers to selectively probe AT2R signaling pathways without confounding activation of the Ang-(1-7)/Mas axis.

Studies on ACE-Independent Metabolism and Peptide Stability

Given its 18× slower hydrolysis by ACE compared to Ang I and ~30% slower rate compared to Ang-(1-7) [1], this compound is ideal for experimental models where sustained peptide activity is required or where the kinetics of ACE-independent pathways (e.g., ACE2, prolyl endopeptidase) are being investigated. Its enhanced stability simplifies dosing regimens in chronic infusion studies and reduces variability from rapid degradation.

Differentiating the Protective RAS Arm from the Classical Ang II/AT1R Axis

Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu is essential for experiments designed to contrast the vasodilatory and anti-remodeling effects of the 'protective' RAS arm against the vasoconstrictive and pro-fibrotic actions of Ang II [1]. Its ability to lower blood pressure via an AT2R-dependent mechanism [2], distinct from both Ang II and Ang-(1-7), makes it a critical reagent for dissecting the functional duality of the renin-angiotensin system in hypertension and heart failure models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.